molecular formula C10H11N3 B14040817 4,7-Dimethylquinazolin-2-amine

4,7-Dimethylquinazolin-2-amine

Cat. No.: B14040817
M. Wt: 173.21 g/mol
InChI Key: ZYCYRAAMTBMGSG-UHFFFAOYSA-N
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Description

4,7-Dimethylquinazolin-2-amine is a high-purity chemical intermediate belonging to the quinazoline family, a scaffold of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are extensively researched for their diverse biological activities and are key structural components in several approved therapeutic agents, particularly in oncology (e.g., Erlotinib, Gefitinib) and as alpha-adrenergic receptor antagonists (e.g., Terazosin) . As a functionalized quinazoline, this compound serves as a versatile precursor for synthesizing more complex molecules. Researchers can leverage its structure to develop novel compounds for various investigative applications, including potential use as kinase inhibitors, antimicrobials, and agents for central nervous system disorders . The dimethyl and amine substituents on the quinazoline core offer specific points for chemical modification, allowing for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,7-dimethylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYRAAMTBMGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves:

These methods emphasize control of reaction conditions such as temperature, solvent, and pH to maximize yield and purity.

Cyclization from Anthranilic Acid Derivatives

One classical approach is the cyclization of anthranilic acid derivatives, where the amino group and carboxylic acid functionalities facilitate ring closure to form the quinazoline scaffold.

  • Starting materials: Anthranilic acid derivatives substituted with methyl groups at the 4 and 7 positions.
  • Cyclization conditions: Typically involves heating with suitable dehydrating agents or under reflux in solvents like ethanol.
  • Outcome: Formation of the quinazoline ring with amino substitution at position 2.

This method is favored for its straightforward approach to the quinazoline core and adaptability to various substitutions.

Reaction of Substituted Anilines with Carbonyl Compounds

Another method involves the condensation of substituted anilines with carbonyl compounds to form intermediates that cyclize into the quinazoline ring.

  • Procedure: Substituted anilines (bearing methyl groups at positions corresponding to 4 and 7 on the quinazoline) react with aldehydes or ketones under reflux conditions.
  • Catalysts: Iodine or other mild oxidants can be used to facilitate cyclization.
  • Reaction time and temperature: Reflux for 5–7 hours is typical, with temperatures around 80–130 °C depending on the system.
  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification.

This method allows for the incorporation of various substituents and is well-documented for quinazolin-2-amine derivatives.

Aromatic Nucleophilic Substitution on 4,7-Dichloroquinazoline Precursors

Though more common in quinoline derivatives, nucleophilic aromatic substitution can be adapted for quinazoline systems:

  • Starting material: 4,7-Dichloroquinazoline derivatives.
  • Nucleophile: Ammonia or primary amines to substitute chlorine atoms with amino groups.
  • Conditions: Heating at 120–130 °C for 6–8 hours under stirring.
  • Purification: Extraction with dichloromethane, washing with aqueous sodium bicarbonate and brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

While this method is more frequently applied to quinoline analogues, it can be modified for quinazoline synthesis.

Detailed Research Outcomes and Data Tables

Summary of Synthetic Conditions and Yields

Method Starting Materials Reaction Conditions Yield (%) Notes
Cyclization of Anthranilic Acid Anthranilic acid derivatives Reflux in ethanol with iodine (5–7 h, 80–130 °C) 80–85 High purity, suitable for scale-up
Reaction of Substituted Anilines 4,7-Dimethylaniline + aldehydes Reflux in ethanol with iodine catalyst (5 h, ~80 °C) 83 Efficient ring closure, mild conditions
Aromatic Nucleophilic Substitution 4,7-Dichloroquinazoline + NH3 Heating at 120–130 °C for 6–8 h 70–77 Requires careful temperature control

Representative Experimental Procedure (Adapted from Literature)

  • Cyclization Example:

    • Mix anthranilamide (5 mmol), para-methylbenzaldehyde (5.5 mmol), and iodine (5.5 mmol) in 20 mL ethanol.
    • Reflux the mixture for 5 hours.
    • Cool, filter, and wash the solid product.
    • Yield: 83%, melting point ~228–230 °C.
  • Nucleophilic Substitution Example:

    • Combine 4,7-dichloroquinoline (2.5 mmol) with ethane-1,2-diamine (5 mmol).
    • Heat slowly to 80 °C over 1 hour, then maintain 130 °C for 7 hours.
    • Cool, extract with dichloromethane, wash with aqueous sodium bicarbonate and brine.
    • Dry over MgSO4 and evaporate solvent.
    • Yield: ~77%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have significant biological activities .

Scientific Research Applications

Biological Activities

Quinazoline derivatives demonstrate several biological activities :

  • Antimicrobial: They possess antibacterial and antifungal properties .
  • Antiviral: Certain flavonoids, including some quinazoline derivatives, are effective against viral infections, such as HIV-1, HIV-2, dengue, hepatitis C virus, herpes simplex virus 1 (HSV-1), human hepatitis A and B and C virus, rhesus rotavirus (RRV), and influenza viruses .
  • Antileishmanial: Some quinazoline derivatives have shown promising antileishmanial activity against Leishmania donovani .
  • Anticancer: Quinazoline derivatives have demonstrated anticancer activities and can induce apoptosis . Some derivatives also show inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .
  • Antidiabetic: Flavonoids, including some quinazoline derivatives, possess antidiabetic activity by regulating carbohydrate digestion, insulin secretion, insulin signaling, glucose uptake, and adipose deposition .

Chemical Synthesis

A chemical synthesis method for producing quinazoline derivatives involves using veratrole as the initial material . The process includes nitration, reduction, ureaization, cyclization hydrolysis, and alkalization refining steps . This method offers advantages such as using lower-priced starting materials, a simplified operational path, and improved reaction yield, leading to reduced costs and less waste .

Research and Development

Mechanism of Action

The mechanism of action of 4,7-Dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its potential role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Quinazoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
2-Chloro-6,7-dimethoxyquinazolin-4-amine 2-Cl, 6,7-OCH₃ C₁₁H₁₂ClN₃O₂ 253.69 CAS: 23680-84-4; Intermediate in kinase inhibitor synthesis
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine 2-piperazinyl, 6,7-OCH₃ C₁₄H₁₉N₅O₂ 289.33 Used in pharmaceutical impurities; CAS: 60547-97-9
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 4-phenoxyphenyl, 6,7-OCH₃ C₂₂H₂₀N₄O₃ 404.42 Similarity score: 0.65 (vs. target compound)
(R)-6,7-Dimethoxy-2-methyl-N-(1-phenylethyl)quinazolin-4-amine 2-CH₃, 6,7-OCH₃, chiral substituent C₁₉H₂₁N₃O₂ 323.39 SMILES: COc1cc2nc(C)nc(NCHc3ccccc3)c2cc1OC

Key Observations:

  • Substituent Effects: Methyl groups (e.g., 2-CH₃ in ) enhance lipophilicity compared to polar groups like methoxy (OCH₃) or piperazinyl. Chloro substituents (e.g., 2-Cl in ) increase molecular weight and may improve binding to hydrophobic enzyme pockets.
  • Synthetic Accessibility: 2-Chloro-6,7-dimethoxyquinazolin-4-amine is a common intermediate for Suzuki couplings or nucleophilic substitutions to introduce amines or aryl groups .

Q & A

What are the common synthetic routes for preparing 4,7-Dimethylquinazolin-2-amine, and what are the critical parameters affecting yield and purity?

Level : Basic
Answer :
The synthesis of this compound derivatives typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, a chloro-substituted quinazoline intermediate can react with amines under mild conditions (e.g., DMF solvent, Hunig’s base, room temperature) to yield the target compound . Key parameters include:

  • Reagent stoichiometry : Ensuring a 1:1 molar ratio of amine to halogenated quinazoline to minimize side products.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, with microwave-assisted heating (150°C, 1 hour) improving efficiency .
  • Purification : Gradient elution via silica column chromatography (e.g., ethyl acetate/hexanes) ensures high purity (>95%) .

How can researchers characterize the structural and purity profile of this compound?

Level : Basic
Answer :
Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and methyl group integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI m/z accuracy within 0.1 ppm) .
  • LCMS purity analysis : Dual gradients (4–100% acetonitrile with trifluoroacetic acid modifiers) assess purity under varying conditions .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in derivatives (e.g., N-substituted analogs) .

What strategies can be employed to optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

Level : Advanced
Answer :
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. overnight) and improves reproducibility .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst loading : Lowering Pd catalyst to 0.1 eq. minimizes cost without sacrificing yield .
  • Workup modifications : Replace aqueous washes with LiCl to avoid emulsions during large-scale extractions .

How should researchers address contradictory reports on the biological activity of quinazolin-2-amine derivatives in different studies?

Level : Advanced
Answer :
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., kinase inhibition assays using Reaction Biology Corporation methods) .
  • Structural analogs : Compare substituent effects (e.g., 4,6-dimethyl vs. 4,7-dimethyl groups) to isolate activity trends .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity datasets) to identify consensus targets .
  • Control experiments : Validate selectivity against off-target proteins (e.g., CDC2-like kinases) using orthogonal assays .

What are the known biological targets or therapeutic potentials associated with this compound based on structural analogs?

Level : Basic
Answer :
Quinazolin-2-amine derivatives exhibit:

  • Kinase inhibition : Selective CDC2-like kinase (CLK) inhibition via competitive ATP-binding pocket interactions .
  • Anti-inflammatory activity : Modulation of NF-κB signaling pathways in analogs like 2-mercapto-3-substituted quinazolines .
  • Antimicrobial potential : Thiazole-substituted derivatives show activity against Gram-positive bacteria .

What computational methods are suitable for predicting the binding affinity of this compound with potential protein targets?

Level : Advanced
Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CLK1 PDB: 1Z57) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

What safety precautions are necessary when handling this compound in laboratory settings?

Level : Basic
Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

How can the stability of this compound under various storage conditions be systematically evaluated?

Level : Advanced
Answer :

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and assess photodegradation products using LCMS .
  • Thermal analysis : DSC/TGA determines melting points (e.g., 219–221°C) and decomposition thresholds .

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